
Chamuvarinin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chamuvarinin is a natural product found in Uvaria chamae with data available.
Aplicaciones Científicas De Investigación
Cytotoxic Properties and Chemical Structure
Chamuvarinin, a novel cytotoxic acetogenin identified in the roots of Uvaria chamae, exhibits significant cytotoxicity against certain cell lines due to its unique chemical structure, which includes a tetrahydropyran ring adjacent to a bis-tetrahydrofuran ring, marking a novel carbon skeleton for this compound class. The extensive use of NMR studies and high-resolution mass spectral measurements facilitated the elucidation of chamuvarinin's structure, highlighting its potential in cancer research due to its potent cytotoxic properties (Fall et al., 2004).
Synthetic Approaches
The first total synthesis of chamuvarinin was achieved through a stereocontrolled process, utilizing a convergent modular strategy. This synthesis not only established the compound's relative and absolute configuration but also contributed to the understanding of its structural complexity and potential for structural analogs with similar or enhanced biological activities (Florence et al., 2010).
Biogenetic Relationships
Research into the biogenetic relationships between chamuvarinin and other acetogenins like squamocin has provided insights into their biosynthetic pathways. Despite initial assumptions, studies have shown that squamocin is not a precursor of chamuvarinin, which was further substantiated by semisynthetic studies and has implications for understanding the biosynthesis and evolutionary development of these compounds (Derbré et al., 2007).
Anticancer and Antitrypanosomal Activities
The potent anticancer and antitrypanosomal activities of chamuvarinin and its analogs have been a significant focus, with studies demonstrating their efficacy against HeLa cancer cell lines and Trypanosoma brucei, the causative agent of African sleeping sickness. This research paves the way for the development of new therapeutic agents based on chamuvarinin's structure (Florence et al., 2013).
Trypanosoma Brucei Inhibition
Chamuvarinin-based non-natural acetogenin analogs have shown promise as potent inhibitors of Trypanosoma brucei, offering a potential new class of treatments for Human African Trypanosomiasis (HAT), also known as African sleeping sickness. The synthesis of these analogs involved a divergent synthetic strategy, enabling rapid access to diastereochemical variations and highlighting the potential for developing effective anti-HAT agents (Florence et al., 2014).
Propiedades
Nombre del producto |
Chamuvarinin |
|---|---|
Fórmula molecular |
C37H64O6 |
Peso molecular |
604.9 g/mol |
Nombre IUPAC |
(2S)-4-[(13R)-13-[(2R,5R)-5-[5-(6-hexyloxan-2-yl)oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H64O6/c1-3-4-5-15-19-30-20-17-22-33(41-30)34-25-26-36(43-34)35-24-23-32(42-35)31(38)21-16-13-11-9-7-6-8-10-12-14-18-29-27-28(2)40-37(29)39/h27-28,30-36,38H,3-26H2,1-2H3/t28-,30?,31+,32+,33?,34?,35+,36?/m0/s1 |
Clave InChI |
IWOYCFRIFNMRSY-PWPZFVDCSA-N |
SMILES isomérico |
CCCCCCC1CCCC(O1)C2CCC(O2)[C@H]3CC[C@@H](O3)[C@@H](CCCCCCCCCCCCC4=C[C@@H](OC4=O)C)O |
SMILES canónico |
CCCCCCC1CCCC(O1)C2CCC(O2)C3CCC(O3)C(CCCCCCCCCCCCC4=CC(OC4=O)C)O |
Sinónimos |
chamuvarinin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



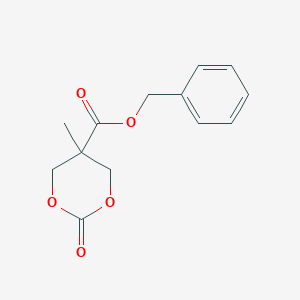
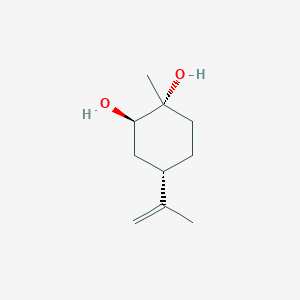
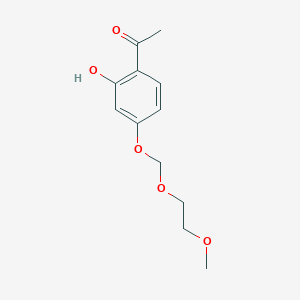
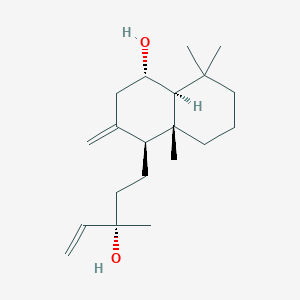

![(2r,3ar,6r,7r,7ar)-2-[(2s)-2-Amino-2-Carboxyethyl]-6,7-Dihydroxyhexahydro-2h-Furo[3,2-B]pyran-2-Carboxylic Acid](/img/structure/B1251436.png)


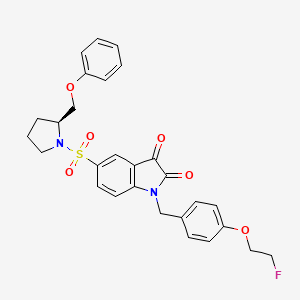
![[(1R)-2-[(1R,2S,4aS,4bS,8aS,10aS)-2-formyl-4b,8,8,10a-tetramethyl-2,3,4,4a,5,6,7,8a,9,10-decahydro-1H-phenanthren-1-yl]-1-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl] acetate](/img/structure/B1251441.png)
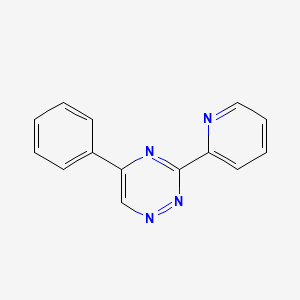
![(1R,2R,5R,8R,9S,10R,11R,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B1251447.png)

